2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid
Description
“2-Tert-butoxycarbonylamino-6-trifluoromethyl-thieno[2,3-B]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H13F3N2O4S and a molecular weight of 362.33 g/mol. It features a tert-butoxy carbonyl group, which is a carbonyl group attached to a bulky tertiary butyl group. This group can protect the carbonyl from reacting with other molecules and can also influence the compound’s solubility and stability .
Molecular Structure Analysis
The compound contains a trifluoromethyl group, which is a fluorocarbon group consisting of a carbon atom bonded to three fluorine atoms. This group can affect the compound’s lipophilicity and electronic properties . It also has a carbonyl group, which is a double-bonded oxygen and carbon atom that can act as a Lewis acid or a Lewis base in chemical reactions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures often participate in a variety of chemical reactions. For instance, the carbonyl group can act as a Lewis acid or a Lewis base in chemical reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 362.33 g/mol. It contains a carbonyl group, which can act as a Lewis acid or a Lewis base in chemical reactions. The compound also includes a carboxylic acid group, which is a carboxyl group (-COOH) that can ionize to release hydrogen ions (protons) in solution, making the compound acidic .Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(trifluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S/c1-13(2,3)23-12(22)19-10-8(11(20)21)6-4-5-7(14(15,16)17)18-9(6)24-10/h4-5H,1-3H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMEJUWIGRNOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.